Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone
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Overview
Description
Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone is a chemical compound that belongs to the class of cyclopropyl ketones. It has a molecular formula of C12H14O2 and is known for its potential therapeutic and industrial applications. This compound has gained significant attention in the scientific community due to its unique properties and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone typically involves the use of cyclopropyl ketones and methoxyphenyl ethyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with specific enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Cyclopropyl 2-(3-methoxyphenyl)ethyl ketone can be compared with other similar compounds, such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their substituents.
Methoxyphenyl ethyl ketones: These compounds have the methoxyphenyl ethyl group but may have different functional groups attached.
The uniqueness of this compound lies in its specific combination of the cyclopropyl and methoxyphenyl ethyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclopropyl-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-4-2-3-10(9-12)5-8-13(14)11-6-7-11/h2-4,9,11H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHFTYDJDYORSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518071 |
Source
|
Record name | 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344334-33-4 |
Source
|
Record name | 1-Cyclopropyl-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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